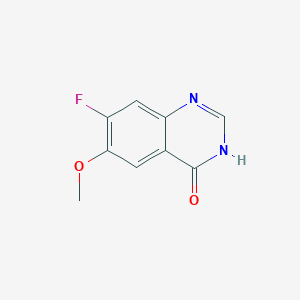

7-Fluoro-6-methoxy-1H-quinazolin-4-one

Descripción general

Descripción

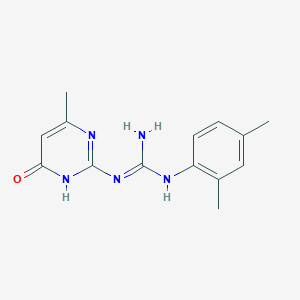

7-Fluoro-6-methoxy-1H-quinazolin-4-one is a compound with the molecular weight of 194.17 . It is a quinazolinone derivative, which is a class of compounds that have drawn attention due to their significant biological activities .

Synthesis Analysis

Quinazolinone derivatives are synthesized using various methods. A common route involves the condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Other synthetic methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of 7-Fluoro-6-methoxy-1H-quinazolin-4-one is represented by the InChI code: 1S/C9H7FN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) .Chemical Reactions Analysis

Quinazolinones have broad applications in the biological, pharmaceutical, and material fields. The synthesis of these compounds is widely conducted. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .Physical And Chemical Properties Analysis

The compound has a molecular weight of 194.17 .Aplicaciones Científicas De Investigación

1. Anti-inflammatory Activity

A study by Sun et al. (2019) focused on the synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. These compounds, including variants of the 7-Fluoro-6-methoxy-1H-quinazolin-4-one, displayed significant potential for anti-inflammatory activity.

2. Anticancer Properties

- A novel series of 7-methoxy-6-oxazol-5-yl-2,3-dihydro-1H-quinazolin-4-ones, including the subject compound, were synthesized and found to be potent inhibitors of inosine 5'-monophosphate dehydrogenase type II (IMPDH II), as reported by Birch et al. (2005).

- Tobe et al. (2003) synthesized 6-fluoroquinazolines, demonstrating inhibitory activities toward TNF-α production and T cell proliferation, with potential anti-cancer effects.

3. Antibacterial Activity

The study by Heppell et al. (2015) involved the synthesis of novel 6-fluoro-7-(cyclic amino)-2-(thioxo or oxo)-3-substituted quinazolin-4-ones. Although these compounds showed moderate activity against DNA-PK, they were inactive against tested bacterial strains.

4. Synthesis and Optimization

- Ouyang et al. (2016) developed a rapid synthetic method for N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, indicating potential biological activities in medicine. This method improved the solubility and synthesis efficiency of related compounds (Ouyang et al., 2016).

5. Antimicrobial, Analgesic, and Anti-Inflammatory Properties

- Dash et al. (2017) synthesized quinazoline-4-one/4-thione derivatives, including 7-Fluoro-6-methoxy-1H-quinazolin-4-one, and evaluated their antimicrobial, analgesic, and anti-inflammatory properties (Dash et al., 2017).

Direcciones Futuras

Quinazolinones have broad applications in the biological, pharmaceutical, and material fields. Studies on the synthesis of these compounds are therefore widely conducted . The development of new synthetic methods and the exploration of the potential applications of quinazolinone derivatives in various fields are areas of ongoing research .

Propiedades

IUPAC Name |

7-fluoro-6-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-8-2-5-7(3-6(8)10)11-4-12-9(5)13/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPZPNBUKLAYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-6-methoxy-1H-quinazolin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417590.png)

![N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide](/img/structure/B1417591.png)

![3-[4-(2-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417594.png)

![[(E)-[(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino]thiourea](/img/structure/B1417597.png)

![2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417598.png)

![2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol](/img/structure/B1417604.png)

![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid](/img/structure/B1417605.png)

![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417608.png)